2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a pyrazoloquinoline derivative featuring a benzyl group at the 5-position, a fluorine atom at the 8-position, and a 3-oxo moiety on the pyrazolo[4,3-c]quinoline core. The acetamide side chain is substituted with a 3,5-dimethylphenyl group, distinguishing it from closely related analogs. Its molecular formula is C₂₇H₂₃FN₄O₂, with an average mass of 454.50 g/mol (calculated by adjusting the substituent in ).
Properties
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-17-10-18(2)12-21(11-17)29-25(33)16-32-27(34)23-15-31(14-19-6-4-3-5-7-19)24-9-8-20(28)13-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDWQYQZIBMYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Key Modifications
The pyrazolo[4,3-c]quinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, enabling π-π interactions with biological targets. Key modifications in this compound include:
- 8-Fluoro substitution : Enhances electronegativity and may improve membrane permeability or target binding.
- 3,5-Dimethylphenyl acetamide : The methyl groups at the 3- and 5-positions increase lipophilicity (logP ~3.8, estimated) compared to the 4-methylphenyl analog (logP ~3.2) .
Comparative Analysis with Structural Analogs
The following table compares the target compound with three analogs, highlighting structural and theoretical pharmacological differences:
Notes:
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